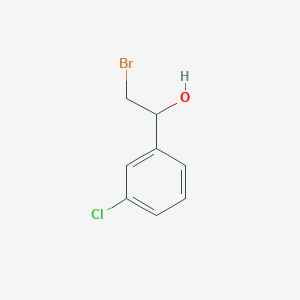

2-Bromo-1-(3-chlorophenyl)ethanol

Übersicht

Beschreibung

2-Bromo-1-(3-chlorophenyl)ethanol is an organic compound with the molecular formula C8H8BrClO. It is a halogenated alcohol, featuring both bromine and chlorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chlorophenyl)ethanol typically involves the bromination of 1-(3-chlorophenyl)ethanol. One common method includes the reaction of 1-(3-chlorophenyl)ethanol with bromine in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(3-chlorophenyl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to form 1-(3-chlorophenyl)ethanol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: 2-Bromo-1-(3-chlorophenyl)ethanone.

Reduction: 1-(3-Chlorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(3-chlorophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(3-chlorophenyl)ethanol involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological molecules. The hydroxyl group can form hydrogen bonds, further affecting its interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-1-(4-chlorophenyl)ethanol

- 2-Bromo-1-(2-chlorophenyl)ethanol

- 2-Bromo-1-phenylethanol

Uniqueness

2-Bromo-1-(3-chlorophenyl)ethanol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its isomers and analogs.

Biologische Aktivität

2-Bromo-1-(3-chlorophenyl)ethanol is a halogenated alcohol that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C8H8BrClO

- Molecular Weight : 239.50 g/mol

This compound is characterized by a bromine atom and a chlorine atom attached to a phenyl ring, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various halohydrins demonstrated that compounds similar to this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations ranging from 15.62 µg/mL to 31.25 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

Antitumor Activity

In addition to its antimicrobial effects, preliminary studies have suggested that this compound may possess antitumor properties. In vitro tests on human breast cancer cell lines MCF-7 and MDA-MB-231 indicated cytotoxic effects, with IC50 values of approximately 4.77 mM for MDA-MB-231 cells . The mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the exact pathways involved.

The biological activity of this compound can be attributed to its structural features, particularly the presence of halogen atoms which enhance its reactivity. The compound's ability to interact with bacterial cell membranes may disrupt their integrity, leading to cell death. Additionally, its potential to interfere with cellular signaling pathways could explain its cytotoxic effects in cancer cells.

Study on Biotransformation

A significant study explored the biotransformation of α-haloacetophenones using microbial cultures, including Rhodotorula rubra. The results indicated that similar compounds could be reduced enantioselectively, achieving high yields and enantiomeric excesses . This suggests that this compound could be synthesized through microbial pathways, potentially leading to more effective derivatives.

Synthesis and Characterization

The synthesis of this compound has been documented using various methods, including nucleophilic substitution reactions involving brominated phenols and chlorinated acetophenones. Characterization techniques such as NMR spectroscopy have confirmed the structure and purity of the synthesized compound .

Eigenschaften

IUPAC Name |

2-bromo-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQKRNANOICYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.